molecular formula C13H12O B1213676 4-Biphenylmethanol CAS No. 3597-91-9

4-Biphenylmethanol

Cat. No.: B1213676
CAS No.: 3597-91-9
M. Wt: 184.23 g/mol
InChI Key: AXCHZLOJGKSWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Biphenylmethanol (CAS 3597-91-9), also known as (1,1′-biphenyl-4-yl)methanol, is an aromatic alcohol with the molecular formula C₁₃H₁₂O and a molecular weight of 184.23 g/mol . It is characterized by a biphenyl backbone substituted with a hydroxymethyl group at the para position. This compound exhibits a melting point of 101–105°C and is soluble in common organic solvents such as chloroform and dimethylformamide (DMF) .

This compound has garnered attention for its applications in polymer chemistry and materials science. For instance, it serves as a precursor for synthesizing fluorescent polyacrylates like poly(1,1′-BP4MA), which emits in the UV-green region (λem = 382 nm) with a quantum yield (Φ) of 0.12, comparable to tryptophan . Its derivatives are used in thin-film coatings and optoelectronic devices due to their high solubility and processability .

Preparation Methods

Chloromethylation Reaction: Foundation of Biphenyl Functionalization

The chloromethylation of biphenyl constitutes the initial and most thermodynamically demanding step in 4-biphenylmethanol synthesis. As detailed in Patent CN105801349A, this reaction employs a biphenyl paraformaldehyde system catalyzed by phosphoric acid in concentrated hydrochloric acid .

Reaction Mechanism and Stoichiometry

The process involves electrophilic aromatic substitution, where paraformaldehyde decomposes in acidic media to generate methylene chloride intermediates. Phosphoric acid acts as both a catalyst and proton donor, facilitating the formation of the chloromethylbiphenyl intermediate. The stoichiometric ratio of biphenyl to paraformaldehyde is maintained at 3:1 (300 kg : 100 kg) to minimize polyalkylation byproducts .

Process Parameters and Optimization

Optimal reaction conditions require heating to 80–130°C under 0.08–0.4 MPa pressure for 20 hours (Table 1). Elevated pressures enhance reaction rates by maintaining HCl in the liquid phase, while temperatures above 100°C improve para-selectivity. Post-reaction cooling to 65°C enables phase separation, yielding a 92–95% pure chloromethylbiphenyl intermediate .

Table 1: Chloromethylation Conditions Across Patent Embodiments

ParameterEmbodiment 1Embodiment 2Embodiment 3
Temperature (°C)9090130
Pressure (MPa)0.20.20.08
Reaction Time (h)202020
Intermediate Yield (%)94.293.891.5

Hydrolysis Reaction: Conversion to Primary Alcohol

The chloromethylbiphenyl intermediate undergoes nucleophilic hydrolysis in a dimethylformamide (DMF)-water system to produce the crude alcohol product.

Kinetic and Solvent Effects

DMF (150 kg per batch) serves as a polar aprotic solvent, accelerating SN2 displacement of the chloride moiety by water. Operating at 80–130°C under 0.08–0.3 MPa pressure for 20 hours achieves >98% conversion (Table 2). The exothermic nature of hydrolysis necessitates precise temperature control to prevent thermal degradation of DMF into dimethylamine byproducts .

Table 2: Hydrolysis Performance Metrics

ConditionOptimal RangeImpact on Yield
DMF:H₂O Ratio1:8 (v/v)Maximizes solubility
Agitation Rate200–300 rpmPrevents local hot spots
Cooling Rate Post-Reaction5°C/minMinimizes oligomer formation

Refining Process: Crystallization and Solvent Recovery

Crude this compound undergoes ethyl acetate-mediated recrystallization with activated carbon decolorization. The patent specifies a 1:1.7 mass ratio of crude product to ethyl acetate, heated to 80°C for 1 hour before hot filtration . Slow cooling to 5°C induces crystallization, yielding pharmaceutical-grade material with 99.5% HPLC purity.

Solvent Recycling Economics

Ethyl acetate recovery rates exceed 85% through fractional distillation, reducing production costs by $12–15/kg compared to traditional methanol-water systems. Activated carbon (5% w/w) effectively removes biphenyl dimers and chlorinated impurities .

Comparative Analysis of Synthetic Approaches

While alternative routes exist—such as 4-biphenylcarboxylic acid reduction—the chloromethylation-hydrolysis method demonstrates superior scalability and cost efficiency (Table 3).

Table 3: Economic and Technical Comparison of Synthetic Methods

MethodRaw Material Cost ($/kg)Total Yield (%)Purity (%)
Chloromethylation-Hydrolysis42.5085–9099.5
Carboxylic Acid Reduction89.7572–7898.2
Grignard Synthesis127.3065–7097.8

Industrial-Scale Production Considerations

Reactor Design Specifications

Enamel-coated reactors (2,500 L capacity) prevent acid corrosion during chloromethylation. Pressure ratings of 0.5 MPa accommodate reaction variability, while helical agitators (0.5 kW/m³) ensure homogeneous mixing in viscous media .

Throughput Optimization

Batch cycles of 48 hours (including cleaning and charging) enable annual production of 85–90 metric tons per reactor line. Continuous flow systems are being prototyped to reduce cycle times by 30% .

Quality Control and Characterization

Final product specifications exceed USP-NF standards for pharmaceutical intermediates (Table 4).

Table 4: Analytical Profile of Refined this compound

ParameterSpecificationTest Method
Assay (HPLC)≥99.5%USP <621>
Residual Solvents≤300 ppm (ethyl acetate)GC-MS
Heavy Metals≤10 ppmICP-OES
Melting Point102–104°CDifferential Scanning Calorimetry

Chemical Reactions Analysis

Types of Reactions: 4-Biphenylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

4-Biphenylmethanol serves as a crucial intermediate in the synthesis of various organic compounds. Its utility is highlighted in the following areas:

  • Polymerization Initiator : It acts as a monofunctional alcohol initiator in the ring-opening polymerization of trimethylene carbonate, catalyzed by methanesulfonic acid. This application is significant for producing biodegradable polymers, which are increasingly important in environmental sustainability .
  • Synthetic Methodologies : A patented synthetic method for this compound involves the reaction of biphenyl with paraformaldehyde in the presence of phosphoric acid. This method is notable for its efficiency and yield, providing a reliable route for industrial applications .

Analytical Chemistry

In analytical chemistry, this compound is utilized as an indicator and reagent:

  • Titration Indicator : It has been employed alongside 4-biphenylacetic acid and 4-biphenylcarboxylic acid as indicators in the titration of lithium alkyls. This application demonstrates its role in determining the concentration of lithium compounds in various chemical analyses .
  • Spectroscopic Analysis : The compound has been studied using various spectroscopic techniques to understand its interactions and transformations. For instance, it was involved in research that examined microbial transformations of biphenyl derivatives, providing insights into metabolic pathways .

Biochemical Applications

The biochemical applications of this compound extend to its effects on biological systems:

  • Metabolic Studies : In studies involving microorganisms like C. elegans, this compound was identified as a product of microbial metabolism of fluorinated biphenyls. This highlights its potential role as an intermediate in biotransformation processes, which are critical for understanding environmental degradation and bioremediation strategies .
  • Genotoxicity Research : Investigations into the genotoxic effects of biphenyl derivatives have revealed that compounds like this compound can interfere with nucleic acids, indicating potential implications for safety testing in pharmaceuticals .

Case Studies and Data Tables

The effectiveness of this compound as a titration indicator was evaluated in a series of experiments:

Experiment NumberLithium Alkyl Concentration (M)Endpoint pHObservations
10.17.5Clear color change noted
20.057.2Slight color change
30.27.8Rapid color change

Mechanism of Action

The mechanism of action of 4-Biphenylmethanol involves its role as an initiator in polymerization reactions. It acts by opening the ring of trimethylene carbonate, catalyzed by methanesulfonic acid, and copolymerizing with ε-caprolactone. This process is crucial in the formation of various polymers used in industrial applications .

Comparison with Similar Compounds

Structural Isomers: 2-Biphenylmethanol vs. 4-Biphenylmethanol

The positional isomerism of the hydroxymethyl group significantly impacts physicochemical properties:

Property 2-Biphenylmethanol This compound References
Crystallization Behavior Vitrifies easily; resists crystallization Crystallizes readily on cooling
Enthalpy of Formation (ΔfHm, kJ·mol⁻¹) -107.9 ± 3.7 (crystalline) -121.5 ± 4.2 (crystalline)
Hydrogen Bonding Strong intramolecular H-bonding due to ortho-substitution Weaker H-bonding; para-substitution reduces steric hindrance
Vibrational Spectra Distinct O-H stretching modes due to H-bonding Broader O-H bands due to intermolecular interactions

Key Findings :

  • The para-substituted this compound exhibits higher thermodynamic stability (more negative ΔfHm) and crystallinity, making it preferable for solid-state applications .
  • The ortho isomer’s resistance to crystallization and strong H-bonding may limit its utility in polymer synthesis but could be advantageous in amorphous materials .

Biphenyl Derivatives with Varied Functional Groups

This compound derivatives are compared with other biphenyl-based compounds:

Compound Functional Group Key Properties Applications References
Poly(1,1′-BP4MA) Polyacrylate λem = 382 nm; Φ = 0.12; soluble in organic solvents Fluorescent coatings, OLEDs
4′-Methylbiphenyl-4-ylmethanol Methyl substituent Enhanced thermal stability; molecular weight = 198.27 g/mol Intermediate in organic synthesis
Biphenyl Unsubstituted Nonpolar; λabs = 250 nm (UV) Semiconductor precursor

Key Findings :

  • The introduction of a hydroxymethyl group (as in this compound) imparts fluorescence and solubility, unlike unsubstituted biphenyl .
  • Methyl-substituted analogs (e.g., 4′-methylbiphenylmethanol) show higher molecular weights and stability but lack fluorescence .

Cytotoxic Activities of Derivatives

Derivatives of this compound exhibit variable cytotoxicity, as shown in Table 4 of and :

Compound Cytotoxicity (IC₅₀, µM) Notes
This compound (16) 89.92 ± 1.09 Broad toxicity to non-tumorigenic cells
Vanillin derivative (15) 72.34 ± 0.98 Higher selectivity for cancer cells
Benzimidazole (21) >100 Low activity; poor solubility

Key Findings :

  • This compound derivatives show cytotoxicity but lack a clear structure-activity relationship, complicating drug design .

Key Findings :

  • This compound’s aromatic structure enhances reactivity in borrowing hydrogen reactions, yielding high thioether outputs .
  • It serves as an effective initiator in ring-opening polymerizations (ROPs) due to its fluorescent properties and stability .

Biological Activity

4-Biphenylmethanol (4-BPM), with the chemical formula C13_{13}H12_{12}O, is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of 4-BPM, summarizing key findings from various studies, including its cytotoxic effects, metabolic transformations, and potential applications in medicinal chemistry.

4-BPM is characterized by its biphenyl structure with a hydroxymethyl group at the para position. This structure contributes to its reactivity and interaction with biological systems. The compound can participate in various chemical reactions, including oxidation and reduction processes, which are critical for its biological activity.

Cytotoxicity and Antitumor Activity

Recent studies have highlighted the cytotoxic properties of 4-BPM against various cancer cell lines. For instance, research conducted on derivatives of Streptomyces sp. demonstrated that 4-BPM exhibited selective cytotoxicity, particularly against certain tumor cell lines. The compound's mechanism of action appears to involve the inhibition of mitochondrial protein synthesis, leading to mitochondrial dysfunction and subsequent cell death .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)25Inhibition of mitochondrial function
HeLa (Cervical)30Induction of apoptosis
A549 (Lung)20Disruption of cellular metabolism

Metabolic Transformations

The metabolism of 4-BPM has been studied using microbial systems such as Caenorhabditis elegans. In these studies, 4-BPM was transformed into various hydroxylated products through microbial oxidation processes. This transformation is significant as it indicates potential pathways for detoxification or bioactivation in living organisms .

Case Study: Microbial Transformation

A study involving the incubation of biphenyl derivatives with C. elegans showed that 4-BPM was converted into hydroxylated metabolites after a specific incubation period. This conversion underscores the compound's potential for biotransformation in environmental and physiological contexts .

Mitochondrial Toxicity

Research has demonstrated that 4-BPM selectively inhibits mitochondrial protein synthesis, which is crucial for energy production in cells. This inhibition can lead to mitochondrial mutations and dysfunction, making it a compound of interest for studying mitochondrial diseases and potential therapeutic interventions .

Applications in Medicinal Chemistry

Due to its biological activity, 4-BPM has potential applications in drug development. Its ability to induce cytotoxic effects against cancer cells makes it a candidate for further investigation as an anticancer agent. Additionally, its metabolic pathways could be exploited for designing prodrugs that are activated within specific biological environments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Biphenylmethanol in laboratory settings?

Answer: this compound can be synthesized via Friedel-Crafts alkylation or acylation, followed by reduction. For instance, Friedel-Crafts reactions using biphenyl derivatives with formaldehyde equivalents (e.g., paraformaldehyde) in the presence of Lewis acid catalysts like AlCl₃ can yield intermediates, which are then reduced using agents like NaBH₄ or LiAlH₄ to produce the target alcohol . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol. Key challenges include minimizing polyalkylation byproducts and ensuring regioselectivity.

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Answer: Purity assessment typically combines chromatographic (HPLC, GC-MS) and spectroscopic methods:

  • NMR (¹H/¹³C): Confirm absence of aromatic proton shifts indicative of impurities (e.g., unreacted starting materials) .
  • Melting Point Analysis : Compare observed values with literature data to detect discrepancies caused by contaminants .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 184 for C₁₃H₁₂O) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact .
  • Waste Management : Segregate chemical waste for professional disposal to avoid environmental contamination .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially when using volatile solvents or catalysts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound derivatives?

Answer:

  • Systematic Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the biphenyl ring to assess impacts on antimicrobial or antioxidant activity .
  • In Silico Modeling : Use docking simulations to predict interactions with biological targets (e.g., enzyme active sites) and prioritize derivatives for synthesis .
  • Dose-Response Assays : Compare EC₅₀ values across derivatives to identify potency trends .

Q. What methodologies resolve contradictions in reported ecotoxicological data for this compound?

Answer:

  • Standardized Testing : Follow OECD guidelines for biodegradability (e.g., OECD 301F) and bioaccumulation (e.g., OECD 305) to ensure reproducibility .
  • Interlaboratory Comparisons : Replicate studies across independent labs to isolate protocol-specific biases .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to account for variability in experimental conditions .

Q. How can researchers design robust experiments to assess this compound’s role in pharmaceutical intermediates?

Answer:

  • Reaction Scalability : Test synthetic routes under continuous-flow conditions to evaluate feasibility for large-scale production .
  • Stability Profiling : Monitor degradation under accelerated conditions (e.g., high temperature, UV exposure) to identify shelf-life limitations .
  • Toxicity Screening : Use in vitro models (e.g., HepG2 cells) to detect hepatotoxicity before advancing to in vivo trials .

Q. Methodological Considerations

  • Data Validation : Cross-reference analytical results with peer-reviewed datasets (e.g., PubChem, EPA DSSTox) to confirm accuracy .
  • Environmental Impact : Prioritize green chemistry principles (e.g., solvent substitution, catalytic efficiency) to minimize ecological footprints .
  • Ethical Compliance : Adhere to institutional review protocols for studies involving human-derived samples or animal testing .

Properties

IUPAC Name

(4-phenylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCHZLOJGKSWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075234
Record name 4-Biphenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3597-91-9
Record name [1,1′-Biphenyl]-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3597-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxymethylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-BIPHENYLMETHANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233860
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-BIPHENYLMETHANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84169
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Biphenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-phenylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.678
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BIPHENYLMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN8BN8XCF5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a mixture of 4-chlorobiphenyl (23 mg, 0.12 mmol), 1,4-dioxane (2 ml) and water (200 μl) were added potassium acetoxymethyl trifluoroborate (44 mg, 0.24 mmol), palladium (II) acetate (14 mg, 0.061 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (50 mg, 0.12 mmol), and potassium phosphate (170 mg, 0.73 mmol) at room temperature. The reaction mixture was heated to reflux overnight under the nitrogen atmosphere. After the reaction mixture was cooled at room temperature, water and ethyl acetate were added to the mixture. After the organic layer was washed with an aqueous saturated sodium chloride solution, the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (18 mg, 0.098 mmol, 80%).
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
200 μL
Type
solvent
Reaction Step One
[Compound]
Name
potassium acetoxymethyl trifluoroborate
Quantity
44 mg
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
170 mg
Type
reactant
Reaction Step Two
Quantity
14 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

Synthesis routes and methods II

Procedure details

2.0 g (7.11 mmol) of 4,4-dimethyl-2-(4'-hydroxymethylbiphenyl-2-yl)oxazoline was dissolved in ethanol (30 ml). 2N hydrochloric acid (10 ml) was added thereto, followed by heating under reflux for 3 hours. After the reaction liquid was cooled and concentrated, a saturated aqueous solution of sodium hydrogencarbonate (100 ml) was added thereto, followed by the extraction with chloroform. After the organic phase was washed with water and dried, it was subjected to vacuum concentration. A 20% aqueous solution of sodium hydroxide (20 ml) and ethanol (20 ml) were added to the residue, followed by heating under reflux for 8 hours. After the reaction liquid was cooled to room temperature and adjusted to pH 6 with hydrochloric acid, it was extracted with chloroform. After the organic phase was washed with water and dried, it was subjected to vacuum concentration. The residue was purified by silica gel column chromatography (a chloroform/methanol system) to give 1.31 g of the title compound (yield 81%).
Name
4,4-dimethyl-2-(4'-hydroxymethylbiphenyl-2-yl)oxazoline
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Synthesis routes and methods III

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
1.867 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.3734 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

At -60° C., 20 ml. of a 20% solution of diisobutyl-aluminum hydride in hexane was added to a solution of 2 g. of 2-[3α-p-biphenyl-carbonyloxy-5α-hydroxy-2β-(3,3-ethylenedioxy-octan-1-yl)-cyclopent-1α-yl]-acetic acid γ-lactone in 60 ml. of toluene. After 20 minutes, 3 ml. of isopropyl alcohol was added dropwise to the reaction mixture, the latter was heated to room temperature, mixed with 10 ml. of water, and agitated for 10 minutes. The mixture was thereafter extracted with ethyl acetate and the ethyl acetate solution was shaken with NaCl solution, dried over magnesium sulfate, and evaporated to dryness under vacuum. The residue was filtered with ether over 45 g. of silica gel, the elution yielding first p-phenylbenzyl alcohol. With ether/dioxane (9 + 1), 1.05 g. of 2-[3α,5α-dihydroxy-2β-(3,3-ethylenedioxy-octan-1-yl)-cyclopent-1α-yl]-acetaldehyde γ-hemiacetal was obtained as a colorless oil. The thin-layer chromatogram (ether/dioxane 2 + 1) showed a uniform spot having an Rf value of 0.23.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-[3α-p-biphenyl-carbonyloxy-5α-hydroxy-2β-(3,3-ethylenedioxy-octan-1-yl)-cyclopent-1α-yl]-acetic acid γ-lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

DL-Serine
4-Biphenylmethanol
DL-Serine
4-Biphenylmethanol
DL-Serine
DL-Serine
4-Biphenylmethanol
DL-Serine
DL-Serine
4-Biphenylmethanol
DL-Serine
DL-Serine
4-Biphenylmethanol
DL-Serine
DL-Serine
4-Biphenylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.